MI-3 (Menin-MLL Inhibitor)
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Overview
Description
MI-3 (Menin-MLL Inhibitor) is a potent and high-affinity inhibitor of the interaction between menin and mixed-lineage leukemia (MLL) proteins. MI-3 has shown promise in preclinical studies as a therapeutic agent for these types of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MI-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of MI-3 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
MI-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on MI-3, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and activity.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s binding affinity to menin-MLL.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products
The major products formed from these reactions are typically derivatives of MI-3 with modified functional groups. These derivatives are evaluated for their inhibitory activity and potential therapeutic applications .
Scientific Research Applications
MI-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: MI-3 serves as a model compound for studying protein-protein interactions and developing new inhibitors.
Biology: It is used to investigate the role of menin-MLL interactions in cellular processes and disease mechanisms.
Medicine: MI-3 is being explored as a potential therapeutic agent for acute leukemias driven by KMT2A rearrangements and NPM1 mutations
Industry: The compound’s inhibitory properties make it a candidate for developing new drugs and therapeutic strategies
Mechanism of Action
MI-3 exerts its effects by specifically binding to the menin protein, thereby blocking its interaction with MLL proteins. This disruption prevents the oncogenic transformation driven by MLL fusion proteins, leading to the differentiation of leukemia cells back into normal blood cells . The molecular targets involved include the menin protein and the MLL fusion proteins, which are critical for the proliferation and survival of leukemia cells .
Comparison with Similar Compounds
MI-3 is part of a class of small-molecule inhibitors targeting the menin-MLL interaction. Similar compounds include:
MI-2: Another menin-MLL inhibitor with a different chemical structure but similar inhibitory activity.
MI-136: A derivative with enhanced binding affinity and specificity.
MI-503: Known for its potent inhibitory effects and favorable pharmacokinetic properties .
Compared to these compounds, MI-3 stands out due to its high affinity and specificity for the menin-MLL interaction, making it a promising candidate for further development and clinical application .
Properties
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGQNAUKABUDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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